N1-(2,4-Dinitrophenyl)benzene-1,2-diamine
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Overview
Description
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine is an organic compound characterized by the presence of a dinitrophenyl group attached to a benzenediamine structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-Dinitrophenyl)benzene-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4-dinitrochlorobenzene with 1,2-benzenediamine under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which subsequently eliminates the chloride ion to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Scientific Research Applications
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2,4-Dinitrophenyl)benzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic aromatic substitution reactions, where it forms a Meisenheimer complex with nucleophiles. The electron-withdrawing nitro groups enhance the compound’s reactivity, facilitating these reactions. Additionally, the compound’s ability to undergo reduction and oxidation reactions allows it to participate in redox processes, influencing various biochemical pathways .
Comparison with Similar Compounds
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Similar in structure but contains a hydrazine group instead of a benzenediamine group. It is commonly used in the detection of carbonyl compounds.
2,4-Dinitrochlorobenzene: A precursor in the synthesis of this compound, known for its use in nucleophilic aromatic substitution reactions.
2,4-Dinitrophenylhydrazone: Formed by the reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds, used in analytical chemistry for the identification of aldehydes and ketones.
This compound stands out due to its unique combination of a dinitrophenyl group and a benzenediamine structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-N-(2,4-dinitrophenyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZZSCLMMWLSRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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